N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and condensation, to form the desired quinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Azepino[2,1-b]quinazoline-3-carboxamide: This compound shares a similar quinazoline core structure but differs in its side chains and functional groups.
6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide: Another quinazoline derivative with distinct substituents that confer unique biological activities.
Uniqueness
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide stands out due to its specific structural features, which contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24-17-12-14(20(27)23-15-8-5-13(6-9-15)19(22)26)7-10-16(17)21(28)25-11-3-2-4-18(24)25/h5-10,12,18H,2-4,11H2,1H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQAIOHDNAECAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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